(1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone
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Overview
Description
The compound (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone is a complex organic molecule that features an indole core, a methoxyphenyl group, and a piperidine ring
Mechanism of Action
Target of Action
Similar compounds with indole and piperidine structures have been found to bind with high affinity to multiple receptors . For instance, piperine, a piperidine alkaloid, has been reported to regulate multiple signaling molecules such as P-glycoprotein, cytochrome P450 3A4, and nitric oxide synthase .
Mode of Action
It’s worth noting that indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Piperine, a compound with a similar structure, has been shown to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Biochemical Pathways
For example, piperine has been reported to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Pharmacokinetics
Piperine, a similar compound, has been shown to enhance the bioavailability of several drugs .
Result of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone are largely determined by its unique structure. The indole nucleus found in this compound has been associated with various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
One study has shown that a similar compound, SSR149415, inhibited exogenous AVP-induced increase in plasma corticotropin in rats .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models are not well-documented at this time. Ssr149415, a similar compound, has been shown to inhibit exogenous AVP-induced increase in plasma corticotropin in rats from 3 mg/kg i.p. and 10 mg/kg p.o. upwards .
Metabolic Pathways
It is known that indole derivatives can bind with high affinity to multiple receptors , suggesting that this compound may interact with various enzymes and cofactors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the piperidine ring is often added via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as column chromatography, and the employment of catalysts to accelerate the reaction rates .
Chemical Reactions Analysis
Types of Reactions
(1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the carbonyl group can produce alcohols .
Scientific Research Applications
(1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone: has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- (4-(2-Hydroxy-2-methylpropyl)piperidin-1-yl)(5-methoxy-1H-indol-2-yl)methanone
- (5-Hydroxy-1-(2-morpholinoethyl)-1H-indol-3-yl)(4-methoxyphenyl)methanone
Uniqueness
(1H-indol-5-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone: is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group enhances its solubility and stability, making it a valuable compound for various applications .
Properties
IUPAC Name |
1H-indol-5-yl-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S/c1-27-17-3-5-18(6-4-17)28(25,26)19-9-12-23(13-10-19)21(24)16-2-7-20-15(14-16)8-11-22-20/h2-8,11,14,19,22H,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOGMWNFJMSUBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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